molecular formula C11H12FN3OS B6130635 4-(4-fluorobenzoyl)-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-amine

4-(4-fluorobenzoyl)-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-amine

Cat. No. B6130635
M. Wt: 253.30 g/mol
InChI Key: DYNSMMRLXXMDBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorobenzoyl)-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-amine, commonly known as FDAMT, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FDAMT belongs to the class of thiadiazole derivatives and has been extensively studied for its pharmacological properties.

Scientific Research Applications

FDAMT has been studied for its potential applications in various therapeutic areas such as cancer, inflammation, and neurological disorders. It has been found to exhibit significant anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. FDAMT has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, FDAMT has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of FDAMT is not fully understood. However, it is believed that FDAMT exerts its pharmacological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. FDAMT has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
FDAMT has been shown to exhibit various biochemical and physiological effects in the body. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. FDAMT has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect the cells from oxidative damage. Furthermore, FDAMT has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

FDAMT has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be readily obtained in high purity. FDAMT also exhibits potent pharmacological effects at relatively low concentrations, making it a useful tool for studying various signaling pathways in the body. However, there are some limitations to the use of FDAMT in lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy in certain in vitro and in vivo models. Furthermore, the exact mechanism of action of FDAMT is not fully understood, which can make it challenging to interpret the results of experiments involving this compound.

Future Directions

There are several future directions for research involving FDAMT. One area of interest is the development of novel derivatives of FDAMT with improved pharmacological properties. These derivatives could be designed to enhance the solubility and bioavailability of FDAMT, as well as to target specific signaling pathways in the body. Another area of interest is the investigation of the potential use of FDAMT in combination with other drugs for the treatment of various diseases. Finally, further research is needed to elucidate the exact mechanism of action of FDAMT and to identify its molecular targets in the body.

Synthesis Methods

The synthesis of FDAMT involves the reaction of 4-fluorobenzoyl chloride with 5,5-dimethyl-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields FDAMT as a white crystalline solid with a high yield. The purity of the compound can be further enhanced by recrystallization using suitable solvents.

properties

IUPAC Name

(5-amino-2,2-dimethyl-1,3,4-thiadiazol-3-yl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3OS/c1-11(2)15(14-10(13)17-11)9(16)7-3-5-8(12)6-4-7/h3-6H,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNSMMRLXXMDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(N=C(S1)N)C(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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